molecular formula C15H11ClO4 B4979753 (4-Formyl-2-methoxyphenyl) 3-chlorobenzoate

(4-Formyl-2-methoxyphenyl) 3-chlorobenzoate

Cat. No.: B4979753
M. Wt: 290.70 g/mol
InChI Key: ZBFFLEMAPOPEKW-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxyphenyl) 3-chlorobenzoate is an organic compound with the molecular formula C15H11ClO4 It is a derivative of vanillin, modified to include a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2-methoxyphenyl) 3-chlorobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 3-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2-methoxyphenyl) 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

(4-Formyl-2-methoxyphenyl) 3-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-chlorobenzoate involves its interaction with specific molecular targets. For instance, its formyl group can form Schiff bases with amines, which can then undergo further reactions. The compound’s methoxy and chlorobenzoate groups contribute to its overall reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Formyl-2-methoxyphenyl) 3-chlorobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-19-14-7-10(9-17)5-6-13(14)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFFLEMAPOPEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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